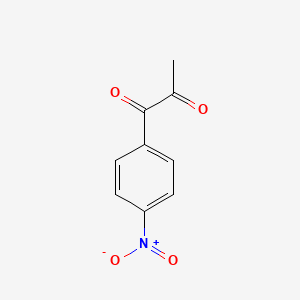

1-(4-Nitrophenyl)propane-1,2-dione

Beschreibung

The exact mass of the compound 1-(4-Nitrophenyl)propane-1,2-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65586. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(4-Nitrophenyl)propane-1,2-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Nitrophenyl)propane-1,2-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-(4-nitrophenyl)propane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c1-6(11)9(12)7-2-4-8(5-3-7)10(13)14/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCQBWJSIZYUMDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50977177 | |

| Record name | 1-(4-Nitrophenyl)propane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50977177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6159-25-7 | |

| Record name | 1-(4-Nitrophenyl)-1,2-propanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006159257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6159-25-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65586 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Nitrophenyl)propane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50977177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Nitrophenyl)propane-1,2-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-Nitrophenyl)-1,2-propanedione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LKU5UFK9DJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Nitrophenyl)propane-1,2-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(4-nitrophenyl)propane-1,2-dione, an α-diketone of interest in medicinal chemistry and organic synthesis. The primary synthetic route detailed is the selenium dioxide-mediated oxidation of 1-(4-nitrophenyl)propan-1-one, a classic and effective method for the preparation of 1,2-dicarbonyl compounds. This guide delves into the mechanistic underpinnings of this transformation, offering insights into the experimental rationale. Furthermore, a thorough characterization of the target molecule is presented, including expected outcomes from nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols and data interpretation are provided to equip researchers with the necessary knowledge to confidently synthesize and validate this compound.

Introduction

1-(4-Nitrophenyl)propane-1,2-dione is a member of the α-diketone family, a class of organic compounds characterized by two adjacent carbonyl groups. The presence of the electron-withdrawing nitro group on the phenyl ring significantly influences the reactivity of the dicarbonyl moiety, making it a valuable building block in the synthesis of various heterocyclic compounds and a potential pharmacophore in drug discovery programs. The unique electronic properties of this molecule lend themselves to applications in areas such as chemical biology and materials science.

This guide will focus on the most common and reliable method for its preparation: the Riley oxidation of the corresponding ketone precursor. A detailed exploration of the reaction mechanism will be provided to foster a deeper understanding of the transformation, followed by a comprehensive section on the analytical techniques required to confirm the structure and purity of the synthesized compound.

Synthesis of 1-(4-Nitrophenyl)propane-1,2-dione via Riley Oxidation

The synthesis of 1-(4-nitrophenyl)propane-1,2-dione is most effectively achieved through the oxidation of the α-methylene group of a suitable ketone precursor. The Riley oxidation, which employs selenium dioxide (SeO₂) as the oxidant, is a well-established and reliable method for this transformation.[1] The reaction proceeds via the enol form of the ketone, which attacks the electrophilic selenium center.[2]

Choice of Starting Material

The logical precursor for this synthesis is 1-(4-nitrophenyl)propan-1-one. The methylene group adjacent to the carbonyl and the aromatic ring is activated and susceptible to oxidation by selenium dioxide.

Reaction Mechanism

The mechanism of the Riley oxidation of ketones is a well-studied process.[1][2] The key steps are outlined below:

-

Enolization: The ketone starting material, 1-(4-nitrophenyl)propan-1-one, first tautomerizes to its enol form in the presence of an acidic catalyst (often trace amounts of water in the reaction mixture).

-

Electrophilic Attack: The electron-rich enol attacks the electrophilic selenium atom of selenium dioxide.

-

Rearrangement and Dehydration: A subsequent rearrangement and loss of a water molecule lead to an intermediate.

-

Hydration and Elimination: Attack by a second water molecule at the α-position, followed by elimination of elemental selenium (as a red precipitate) and selenic acid, yields the desired 1,2-dicarbonyl product.[2]

Figure 1: A generalized workflow for the synthesis of 1-(4-nitrophenyl)propane-1,2-dione.

Experimental Protocol

This protocol is adapted from established procedures for the Riley oxidation of ketones.[3]

Materials:

-

1-(4-Nitrophenyl)propan-1-one

-

Selenium dioxide (SeO₂)

-

1,4-Dioxane

-

Diethyl ether

-

Celite

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a pressure tube equipped with a magnetic stir bar, dissolve 1-(4-nitrophenyl)propan-1-one (1.0 eq) in 1,4-dioxane.

-

To this solution, add selenium dioxide (1.1 - 2.0 eq) in one portion at room temperature.

-

Seal the pressure tube and heat the vigorously stirred suspension to 100 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 7-12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with diethyl ether.

-

Filter the suspension through a pad of Celite to remove the precipitated elemental selenium. Wash the Celite pad with additional diethyl ether.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

-

Purify the residue by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford 1-(4-nitrophenyl)propane-1,2-dione as a solid.[3]

Characterization of 1-(4-Nitrophenyl)propane-1,2-dione

Thorough characterization is essential to confirm the identity and purity of the synthesized 1-(4-nitrophenyl)propane-1,2-dione. The following analytical techniques are recommended.

Physical Properties

| Property | Value |

| Molecular Formula | C₉H₇NO₄ |

| Molecular Weight | 193.16 g/mol [4] |

| Appearance | Expected to be a crystalline solid |

| IUPAC Name | 1-(4-nitrophenyl)propane-1,2-dione[4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show the following signals:

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.5-8.5 ppm). The protons ortho to the nitro group will be deshielded and appear further downfield compared to the protons meta to the nitro group. Each doublet will integrate to 2H.

-

Methyl Protons: A singlet in the aliphatic region (typically δ 2.0-2.5 ppm) corresponding to the three protons of the methyl group.

¹³C NMR Spectroscopy:

The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule.

-

Carbonyl Carbons: Two signals in the downfield region (typically δ 190-205 ppm) corresponding to the two carbonyl carbons.

-

Aromatic Carbons: Four signals in the aromatic region (typically δ 120-150 ppm). The carbon bearing the nitro group will be significantly deshielded.

-

Methyl Carbon: A single signal in the upfield region (typically δ 25-35 ppm) for the methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1715-1730 | Strong | C=O stretch (α-diketone) |

| ~1680-1700 | Strong | C=O stretch (conjugated ketone) |

| ~1510-1550 & ~1340-1380 | Strong | Asymmetric and symmetric NO₂ stretch |

| ~1600 & ~1475 | Medium-Weak | C=C stretch (aromatic ring) |

| ~3000-3100 | Weak | C-H stretch (aromatic) |

| ~2850-2960 | Weak | C-H stretch (aliphatic) |

The IR spectrum of an α-diketone typically shows a strong absorption band for the carbonyl stretching vibrations.[5] For 1-(4-nitrophenyl)propane-1,2-dione, the conjugation of one of the carbonyl groups with the aromatic ring is expected to lower its stretching frequency. The presence of the nitro group will be confirmed by two strong absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 193, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Common fragmentation pathways for this molecule may include:

-

Loss of the methyl group (-CH₃), resulting in a fragment at m/z = 178.

-

Loss of a carbonyl group (-CO), resulting in a fragment at m/z = 165.

-

Cleavage between the two carbonyl groups, leading to fragments corresponding to the acylium ions [CH₃CO]⁺ (m/z = 43) and [O₂NC₆H₄CO]⁺ (m/z = 150).

-

Fragments characteristic of the nitrophenyl group, such as [O₂NC₆H₄]⁺ (m/z = 122) and [C₆H₄]⁺ (m/z = 76).

-

Figure 2: Simplified mechanism of the Riley oxidation of 1-(4-nitrophenyl)propan-1-one.

Safety Considerations

-

Selenium dioxide is highly toxic and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.

-

1,4-Dioxane is a flammable liquid and a potential carcinogen. Handle in a fume hood and away from ignition sources.

-

Diethyl ether is extremely flammable. All operations involving diethyl ether should be conducted in a fume hood, and no open flames or spark sources should be present.

Conclusion

This technical guide has provided a detailed and practical overview of the synthesis and characterization of 1-(4-nitrophenyl)propane-1,2-dione. The Riley oxidation of 1-(4-nitrophenyl)propan-1-one offers a reliable and efficient route to this valuable α-diketone. The characterization data presented, including NMR, IR, and MS, provide a robust framework for the structural verification and purity assessment of the synthesized compound. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers can confidently prepare and validate this important synthetic building block for a variety of applications in chemical research and development.

References

-

NROChemistry. Riley Oxidation. [Link]

- Deepika, P., Sabharwal, K. N., Sivaraman, N., Srinivasan, T. G., & Vasudeva Rao, P. R. (2009). DEVELOPMENT OF CHROMATOGRAPHIC PROCEDURE FOR THE PURIFICATION OF 1,2-DIKETONE.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 96288, 1-(4-Nitrophenyl)propane-1,2-dione. [Link]

-

Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

-

Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]

-

Wikipedia. Riley oxidation. [Link]

-

YouTube. Riley Oxidation. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Organic Chemistry Portal. α-Diketone synthesis by oxidation. [Link]

-

Taylor & Francis Online. DEVELOPMENT OF CHROMATOGRAPHIC PROCEDURE FOR THE PURIFICATION OF 1,2-DIKETONE. [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Chegg. Interpret this H-NMR Spectra and annotate anything important that is found. The product of this is 4-hydroxy-4-(4-nitrophenyl)butan-2-one. This is all the information that is given. [Link]

-

University of Wisconsin-Madison. Interpretation of mass spectra. [Link]

-

The Royal Society of Chemistry. One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones - Supporting Information. [Link]

-

ResearchGate. Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. [Link]

-

YouTube. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. [Link]

-

The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]

-

Organic Chemistry Portal. α-Diketone synthesis by oxidation. [Link]

-

ResearchGate. Theoretical infrared spectrum and revised assignment for para-nitrophenol. Density functional theory studies. [Link]

-

SpectraBase. 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone - Optional[Vapor Phase IR] - Spectrum. [Link]

Sources

A Technical Guide to the Physicochemical Properties and Applications of 1-(4-Nitrophenyl)propane-1,2-dione

Abstract: This document provides an in-depth technical examination of 1-(4-Nitrophenyl)propane-1,2-dione, a molecule of significant interest to researchers in synthetic chemistry and drug development. The presence of an α-dicarbonyl moiety, activated by an electron-withdrawing p-nitrophenyl group, imparts unique reactivity and potential as a versatile chemical probe and therapeutic scaffold. We will explore its core physicochemical properties, propose a validated synthetic route, analyze its expected spectroscopic signature, and discuss its chemical reactivity. Furthermore, this guide delves into the compound's relevance in medicinal chemistry, contextualized by the growing importance of electrophilic warheads in modern drug design. The document concludes with a comprehensive overview of safety and handling protocols essential for laboratory use.

Molecular Identity and Core Physicochemical Properties

1-(4-Nitrophenyl)propane-1,2-dione, also known by its CAS number 6159-25-7, is a solid organic compound characterized by a propane-1,2-dione backbone attached to a 4-substituted nitrophenyl ring.[1] This structure is fundamental to its chemical behavior, combining the high electrophilicity of an adjacent diketone system with the strong electron-withdrawing nature of the nitro group. These features are critical for its utility as a synthetic intermediate and for its potential biological activity.

Table 1: Chemical Identifiers and Core Properties

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 1-(4-nitrophenyl)propane-1,2-dione | [1] |

| CAS Number | 6159-25-7 | [1] |

| Molecular Formula | C₉H₇NO₄ | [1] |

| Molecular Weight | 193.16 g/mol | [1] |

| Canonical SMILES | CC(=O)C(=O)C1=CC=C(C=C1)[O-] |[1] |

The molecule's computed properties, summarized in Table 2, provide initial insights into its behavior in various chemical and biological systems. The moderate LogP value suggests a balance between hydrophilicity and lipophilicity, a key parameter in drug design for membrane permeability and solubility.

Table 2: Computed Physicochemical Properties (PubChem)

| Property | Value | Significance |

|---|---|---|

| XLogP3 | 1.1 | Indicates moderate lipophilicity. |

| Hydrogen Bond Donors | 0 | The molecule cannot donate hydrogen bonds. |

| Hydrogen Bond Acceptors | 4 | The four oxygen atoms can accept hydrogen bonds. |

| Rotatable Bond Count | 2 | Provides some conformational flexibility. |

Synthesis and Spectroscopic Characterization

From a synthetic standpoint, the most logical and field-proven approach to α-dicarbonyls of this nature is the oxidation of an α-methylene group adjacent to a ketone. This strategy is efficient and leverages readily available starting materials.

Rationale for Synthetic Strategy

The proposed synthesis adapts a well-established methodology for producing aryl diones. The parent compound, 1-phenylpropane-1,2-dione, can be synthesized via bromination of propiophenone followed by reaction with sodium methoxide.[2] A more direct and often higher-yielding laboratory method for converting an α-methyl ketone to the corresponding α-keto-aldehyde involves oxidation with selenium dioxide (SeO₂). This is a classic and reliable transformation in organic synthesis. The SeO₂ selectively oxidizes the activated methylene (or methyl) group alpha to the carbonyl, yielding the desired 1,2-dicarbonyl system. The electron-withdrawing nitro group at the para position is stable under these conditions and further activates the benzylic position, facilitating the oxidation.

Proposed Experimental Protocol: SeO₂ Oxidation

This protocol is a self-validating system; successful synthesis will yield a product with a distinct spectroscopic signature (see Section 2.3) that confirms the conversion of the starting material.

Step-by-Step Methodology:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar.

-

Reagent Addition: To the flask, add 1-(4-nitrophenyl)propan-1-one (1 equivalent) and a suitable solvent such as aqueous dioxane or acetic acid.

-

Oxidant Introduction: Add selenium dioxide (SeO₂, ~1.1 equivalents) to the solution. Caution: Selenium compounds are toxic.

-

Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. A black precipitate of elemental selenium will form. Filter the mixture through a pad of Celite® to remove the selenium.

-

Extraction: Transfer the filtrate to a separatory funnel. If the reaction was performed in acetic acid, neutralize carefully with a saturated sodium bicarbonate solution. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 1-(4-nitrophenyl)propane-1,2-dione.

Caption: Proposed workflow for the synthesis of 1-(4-Nitrophenyl)propane-1,2-dione.

Predictive Spectroscopic Analysis

-

¹H NMR: The spectrum would be characterized by a singlet for the methyl (CH₃) protons around δ 2.4-2.6 ppm. The aromatic region would show a distinct AA'BB' pattern typical of p-disubstituted benzene rings. The two protons ortho to the nitro group would appear downfield (δ ~8.3 ppm) due to strong deshielding, while the two protons ortho to the dione moiety would be further upfield (δ ~8.0 ppm).

-

¹³C NMR: One would expect to see signals for the two carbonyl carbons in the highly deshielded region of the spectrum (δ 190-200 ppm). The methyl carbon would appear upfield (~25-30 ppm). Aromatic carbon signals would also be present, with the carbon bearing the nitro group being significantly deshielded.

-

FT-IR: The infrared spectrum would be dominated by strong, sharp absorption bands corresponding to the C=O stretching of the dicarbonyl group, typically in the 1680-1730 cm⁻¹ region. Additionally, characteristic strong peaks for the nitro group (NO₂) would be observed around 1520 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch).

-

UV-Vis: The presence of the p-nitrophenyl chromophore would result in strong UV absorption. Similar compounds show maximum absorption (λ_max) in the UV region, which is critical for quantitative analysis.[5]

Table 3: Predicted Spectroscopic Data for 1-(4-Nitrophenyl)propane-1,2-dione

| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale |

|---|---|---|---|

| ¹H NMR | Methyl Protons (s) | δ 2.4 - 2.6 ppm | Aliphatic protons adjacent to a carbonyl. |

| Aromatic Protons (d) | δ ~8.0 ppm | Protons ortho to the carbonyl group. | |

| Aromatic Protons (d) | δ ~8.3 ppm | Protons ortho to the highly deshielding nitro group. | |

| FT-IR | C=O Stretch | 1680 - 1730 cm⁻¹ | Characteristic of α-dicarbonyl compounds. |

| NO₂ Asymmetric Stretch | ~1520 cm⁻¹ | Strong absorption typical for aromatic nitro compounds. |

| | NO₂ Symmetric Stretch | ~1350 cm⁻¹ | Strong absorption typical for aromatic nitro compounds. |

Chemical Reactivity and Stability

The reactivity of 1-(4-Nitrophenyl)propane-1,2-dione is governed by its two primary functional groups: the α-dicarbonyl system and the nitrophenyl ring.

-

Electrophilic Carbonyls: The adjacent carbonyl carbons are highly electrophilic and susceptible to nucleophilic attack. This makes the compound a valuable substrate for forming heterocyclic rings. For instance, it will readily undergo condensation reactions with binucleophiles like o-phenylenediamine to form quinoxaline derivatives, a reaction often used as a definitive test for the 1,2-dicarbonyl motif.

-

Enolization: The methyl protons are acidic and can be removed by a base to form an enolate, allowing for further functionalization at that position.

-

Nitro Group Influence: The para-nitro group is a powerful electron-withdrawing group. It enhances the electrophilicity of the entire molecule, particularly the benzoyl carbonyl carbon, making it more susceptible to nucleophilic attack compared to its non-nitrated analog. The nitro group itself can be reduced to an amine, providing a synthetic handle to generate a new family of compounds.

Caption: Reactivity map showing the principal sites for chemical transformation.

For optimal stability, the compound should be stored in a cool, dry, dark place, away from strong bases and reducing agents.

Relevance in Drug Discovery and Chemical Biology

The α-ketoamide moiety, a close relative of the α-dicarbonyl, is considered a "privileged motif" in medicinal chemistry.[6] Such structures are known to act as potent inhibitors of serine proteases by forming a reversible tetrahedral adduct with the active site serine residue.[6] By analogy, 1-(4-Nitrophenyl)propane-1,2-dione possesses the necessary electrophilicity to engage in similar interactions with nucleophilic residues (serine, cysteine, lysine) in enzyme active sites, making it an attractive scaffold for developing covalent or reversible covalent enzyme inhibitors.

The developability of aldehydes and ketones as active pharmaceutical ingredients has been a topic of extensive discussion, with challenges related to metabolic stability often cited.[7][8] However, their utility as reactive fragments in targeted drug discovery is undeniable. This compound can serve as:

-

A Covalent Warhead: For screening against protein targets to identify novel binding sites.

-

A Synthetic Building Block: For the construction of more complex molecules, such as heterocyclic libraries for high-throughput screening.

-

A Chemical Probe: To study enzyme mechanisms involving nucleophilic catalysis.

Safety, Handling, and Toxicology

As a responsible scientist, adherence to strict safety protocols is non-negotiable. The aggregated GHS information for 1-(4-Nitrophenyl)propane-1,2-dione indicates several hazards that must be managed appropriately in a laboratory setting.[1]

Table 4: GHS Hazard Classifications

| Hazard Code | Description | Classification |

|---|---|---|

| H302 | Harmful if swallowed | Acute toxicity, oral[1] |

| H315 | Causes skin irritation | Skin corrosion/irritation[1] |

| H319 | Causes serious eye irritation | Serious eye damage/eye irritation[1] |

| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure[1] |

Recommended Handling Protocol

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles when handling this compound.

-

Engineering Controls: Handle the solid powder exclusively within a certified chemical fume hood to avoid inhalation of dust.

-

Spill Management: In case of a spill, decontaminate the area by carefully sweeping up the solid material (avoid raising dust) and placing it in a sealed container for chemical waste disposal. Do not use water for cleanup.[9][10]

-

First Aid:

-

Inhalation: Move the individual to fresh air immediately.

-

Skin Contact: Wash the affected area thoroughly with soap and water.

-

Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.

-

In all cases of exposure, seek immediate medical attention.[11]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[10]

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations for hazardous waste.

References

-

1-(4-Nitrophenyl)propane-1,2-dione , PubChem, National Institutes of Health. [Link]

-

The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities , PubMed Central. [Link]

-

Synthesis, structural, spectral (FT-IR, 1 H and 13 C-NMR and UV-Vis), NBO and first order hyperpolarizability analysis of N-(4-nitrophenyl)-2, 2-dibenzoylacetamide by density functional theory , ResearchGate. [Link]

-

Curse or Cure? A Perspective on the Developability of Aldehydes as Active Pharmaceutical Ingredients , ACS Publications. [Link]

-

Aldehyde oxidase and its importance in novel drug discovery: Present and future challenges , ResearchGate. [Link]

-

1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies , SciSpace. [Link]

-

Synthesis of 1-phenylpropane-1,2-dione , PrepChem.com. [Link]

-

What are the pharmaceutical uses of aldehyde and ketones? , Quora. [Link]

-

Safety Data Sheet: 4-Nitrophenol , Carl ROTH. [Link]

-

Synthesis, molecular structure and spectroscopic characterization of N-(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA): with experimental (X-ray, FT-IR, 1 H and 13 C NMR and UV-Vis) techniques and theoretical calculations , ResearchGate. [Link]

Sources

- 1. 1-(4-Nitrophenyl)propane-1,2-dione | C9H7NO4 | CID 96288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to 1-(4-Nitrophenyl)propane-1,2-dione (CAS 6159-25-7): A Versatile Building Block for Heterocyclic Synthesis and Drug Discovery

Introduction: Unveiling the Potential of a Key α-Dicarbonyl Compound

In the landscape of synthetic organic chemistry and drug development, the strategic selection of starting materials is paramount to the successful and efficient construction of novel molecular architectures. Among the myriad of available synthons, α-dicarbonyl compounds represent a class of highly versatile intermediates, prized for their dual electrophilic sites that enable a wide array of cyclization and condensation reactions. This guide focuses on a particularly valuable member of this class: 1-(4-nitrophenyl)propane-1,2-dione (CAS Number: 6159-25-7).

The presence of the 1,2-dione functionality, coupled with an electron-withdrawing nitro group on the aromatic ring, imbues this molecule with a unique reactivity profile. This makes it a compelling building block for the synthesis of various heterocyclic systems, most notably quinoxalines, which are prevalent scaffolds in numerous biologically active compounds. This technical guide, intended for researchers, medicinal chemists, and drug development professionals, will provide a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 1-(4-nitrophenyl)propane-1,2-dione, with a focus on its utility in the generation of novel therapeutic candidates.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in research and development. Below is a summary of the key characteristics of 1-(4-nitrophenyl)propane-1,2-dione.

| Property | Value | Source |

| CAS Number | 6159-25-7 | [1] |

| Molecular Formula | C₉H₇NO₄ | [1] |

| Molecular Weight | 193.16 g/mol | [1] |

| IUPAC Name | 1-(4-nitrophenyl)propane-1,2-dione | [1] |

| Appearance | Yellow powder | [2] |

| Purity | Typically ≥95% | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be characterized by two distinct regions. The aromatic region will feature a pair of doublets, typical of a 1,4-disubstituted benzene ring, with the protons ortho to the electron-withdrawing nitro group shifted downfield (likely in the δ 8.2-8.4 ppm range) and the protons meta to the nitro group appearing slightly upfield (around δ 7.8-8.0 ppm). The aliphatic region should contain a singlet corresponding to the methyl protons (CH₃), anticipated to be in the δ 2.3-2.6 ppm range.[3]

-

¹³C NMR: The carbon NMR spectrum will display signals for nine distinct carbon environments. The two carbonyl carbons (C=O) are expected to resonate at the most downfield positions, typically in the range of δ 190-205 ppm.[4] The aromatic carbons will appear between δ 120-150 ppm, with the carbon bearing the nitro group being the most deshielded. The methyl carbon should give a signal in the aliphatic region, likely between δ 25-35 ppm.[4]

Infrared (IR) Spectroscopy:

The IR spectrum will be dominated by strong absorption bands characteristic of the carbonyl and nitro functional groups. Two distinct C=O stretching vibrations are expected in the region of 1680-1730 cm⁻¹ due to the adjacent carbonyl groups.[5] Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) should be observable around 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively.[6][7]

Mass Spectrometry (MS):

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 193. Key fragmentation patterns would likely involve the loss of the nitro group (NO₂, 46 Da), the methyl group (CH₃, 15 Da), and a carbonyl group (CO, 28 Da).[8][9] A prominent fragment would be the 4-nitrophenylacylium ion at m/z 150.

Synthesis of 1-(4-Nitrophenyl)propane-1,2-dione: A Practical Approach

Step 1: α-Bromination of 4'-Nitropropiophenone

The first step is the selective bromination at the α-position of the ketone. This is a standard electrophilic substitution reaction on an enol or enolate intermediate.

Experimental Protocol (Adapted):

-

To a solution of 4'-nitropropiophenone in diethyl ether, add a catalytic amount of anhydrous aluminum chloride.

-

Slowly add a solution of bromine in diethyl ether at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to heat the mixture at reflux for several hours to ensure complete reaction.

-

Remove the solvent under reduced pressure to yield the crude α-bromo-4'-nitropropiophenone as an oil. This intermediate is often lachrymatory and should be handled with care in a well-ventilated fume hood.

Causality Behind Experimental Choices:

-

The use of a non-polar solvent like diethyl ether is suitable for the reactants.

-

Aluminum chloride acts as a Lewis acid catalyst to polarize the bromine molecule, making it a more effective electrophile.

-

Heating at reflux ensures the reaction proceeds at a reasonable rate.

Step 2: Kornblum Oxidation

The second step involves the conversion of the α-bromo ketone to the α-dicarbonyl compound. The Kornblum oxidation is a well-established method for this transformation, utilizing dimethyl sulfoxide (DMSO) as the oxidant.

Experimental Protocol (Hypothetical):

-

Dissolve the crude α-bromo-4'-nitropropiophenone in dimethyl sulfoxide (DMSO).

-

Add sodium bicarbonate (NaHCO₃) to the solution to act as a mild base.

-

Heat the reaction mixture for a few hours, monitoring the progress by thin-layer chromatography (TLC).

-

After the reaction is complete, pour the mixture into cold water and extract with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 1-(4-nitrophenyl)propane-1,2-dione.

Causality Behind Experimental Choices:

-

DMSO serves as both the solvent and the oxidant in the Kornblum oxidation.

-

Sodium bicarbonate is a weak base that facilitates the reaction without causing significant side reactions.

-

The aqueous workup and extraction are standard procedures for isolating organic products.

Reactivity and Synthetic Applications: Gateway to Quinoxalines

The synthetic utility of 1-(4-nitrophenyl)propane-1,2-dione lies in its ability to undergo condensation reactions with binucleophiles. The most prominent application is the synthesis of quinoxaline derivatives through reaction with o-phenylenediamines.[11][12] This reaction, known as the Hinsberg quinoxaline synthesis, is a robust and high-yielding method for constructing this important heterocyclic scaffold.

Mechanism of Quinoxaline Formation:

The reaction proceeds via a two-step condensation mechanism. The first step involves the nucleophilic attack of one of the amino groups of the o-phenylenediamine onto one of the carbonyl carbons of the dione, followed by dehydration to form an imine intermediate. The second step is an intramolecular cyclization, where the remaining amino group attacks the second carbonyl carbon, followed by another dehydration step to yield the aromatic quinoxaline ring.

Experimental Protocol: Synthesis of 2-Methyl-3-(4-nitrophenyl)quinoxaline

-

Dissolve 1-(4-nitrophenyl)propane-1,2-dione in a suitable solvent, such as ethanol or acetic acid.

-

Add an equimolar amount of o-phenylenediamine to the solution.

-

Heat the reaction mixture at reflux for 1-2 hours. The reaction can be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Collect the solid product by filtration, wash with cold ethanol, and dry to obtain 2-methyl-3-(4-nitrophenyl)quinoxaline.

Self-Validating System:

The purity and identity of the synthesized quinoxaline can be confirmed by standard analytical techniques. The melting point of the product should be sharp and consistent with literature values. ¹H NMR spectroscopy should show the characteristic signals for the quinoxaline and nitrophenyl protons, and the disappearance of the methyl singlet from the starting dione. Mass spectrometry will confirm the molecular weight of the product.

Applications in Drug Development: A Scaffold for Bioactive Molecules

The quinoxaline core is a "privileged scaffold" in medicinal chemistry, appearing in a wide range of compounds with diverse biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[13][14][15] Therefore, 1-(4-nitrophenyl)propane-1,2-dione serves as a valuable starting material for the synthesis of libraries of quinoxaline derivatives for drug discovery programs.

The presence of the nitro group in the resulting quinoxaline derivatives offers several advantages:

-

Modulation of Electronic Properties: The electron-withdrawing nature of the nitro group can significantly influence the electronic properties of the quinoxaline ring system, which can in turn affect its binding to biological targets.

-

Hydrogen Bonding: The nitro group can act as a hydrogen bond acceptor, which can be crucial for ligand-receptor interactions.

-

Further Functionalization: The nitro group can be readily reduced to an amino group, which can then be further functionalized to introduce a variety of substituents, allowing for the exploration of structure-activity relationships (SAR).

While direct biological activity data for 2-methyl-3-(4-nitrophenyl)quinoxaline is not extensively reported, numerous studies have demonstrated the potent antimicrobial and antifungal activities of various substituted quinoxaline derivatives.[1][11][16] This suggests that derivatives synthesized from 1-(4-nitrophenyl)propane-1,2-dione are promising candidates for further investigation in the development of new anti-infective agents. Furthermore, a patent has been filed for the use of a related compound, 1-(4-nitrophenyl)piperidin-2-one, as an intermediate in the synthesis of the anticoagulant drug Apixaban, highlighting the relevance of the 4-nitrophenyl moiety in pharmaceutical synthesis.[17]

Safety and Handling

1-(4-Nitrophenyl)propane-1,2-dione is classified as an irritant and may be harmful if swallowed or in contact with skin.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Outlook

1-(4-Nitrophenyl)propane-1,2-dione is a valuable and versatile building block for organic synthesis, particularly for the construction of the quinoxaline heterocyclic system. Its straightforward synthesis and predictable reactivity make it an attractive starting material for the generation of compound libraries for drug discovery. The presence of the nitro group provides a handle for further chemical modification, enabling the fine-tuning of the biological properties of the resulting molecules. Future research in this area could focus on the synthesis of a broader range of quinoxaline derivatives from this starting material and the systematic evaluation of their biological activities against various therapeutic targets. The development of more efficient and environmentally friendly synthetic methods for both the dione and its quinoxaline derivatives will further enhance its utility in the pharmaceutical and chemical industries.

References

-

Vieira, M., Pinheiro, C., Fernandes, R., Noronha, J. P., & Prudêncio, C. (2014). Antimicrobial activity of quinoxaline 1,4-dioxide with 2- and 3-substituted derivatives. Repositorio Comum. Available at: [Link]

-

PubChem. (n.d.). 1-(4-Nitrophenyl)propane-1,2-dione. National Center for Biotechnology Information. Retrieved from: [Link]

- Ismail, M. M. F., et al. (2017). Synthesis, Characterization, Anti-Bacterial and Anti-Fungal Activities of New Quinoxaline 1,4-di-N-Oxide Derivatives. Journal of Heterocyclic Chemistry.

-

Dar, A. A., & Shamsuzzaman. (2024). Synthesis and biological activity of quinoxaline derivatives. IntechOpen. Available at: [Link]

-

Burguete, A., et al. (2011). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. DADUN. Available at: [Link]

-

Gaber, Z. B., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules. Available at: [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

PubChemLite. (n.d.). 1-(4-nitrophenyl)propane-1,2-dione (C9H7NO4). Retrieved from: [Link]

- Google Patents. (n.d.). CN110615756A - 1- (4-nitrophenyl) piperidine-2-ketone and synthetic method and application thereof.

-

PrepChem. (n.d.). Synthesis of 1-phenylpropane-1,2-dione. Retrieved from: [Link]

- Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University.

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from: [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from: [Link]

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR shifts of compounds 1-4 (in CDCl 3 , δ in ppm, and...). Retrieved from: [Link]

-

Panda, S. S., & Sakhuja, R. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances. Available at: [Link]

-

LibreTexts Chemistry. (2023). 2 Fragmentation and Interpretation of Spectra. Retrieved from: [Link]

-

LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved from: [Link]

-

National Institute of Pharmaceutical Education & Research (NIPER) S.A.S. Nagar. (n.d.). Patents. Retrieved from: [Link]

-

University of Wisconsin-Madison. (n.d.). Interpretation of mass spectra. Retrieved from: [Link]

-

ResearchGate. (2023). Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as. Retrieved from: [Link]

-

Chemistry Connected. (n.d.). NMR shifts 1H -general.cdx. Retrieved from: [Link]

-

MDPI. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Retrieved from: [Link]

-

ResearchGate. (n.d.). Mass Spectral Fragmentation Pathways in Cyclic Difluoramino and Nitro Compounds. Retrieved from: [Link]

- Google Patents. (n.d.). US4482745A - Procedure for preparing 1,3-diphenyl-1,3-propanedione.

-

National Center for Biotechnology Information. (n.d.). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Retrieved from: [Link]

-

ReCIPP. (n.d.). Quinoxaline, its derivatives and applications: A State of the Art review. Retrieved from: [Link]

-

Justia Patents. (2023). May 2023 U.S. Patents by Issue Date. Retrieved from: [Link]

- Google Patents. (n.d.). United States Patent Office.

-

ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... Retrieved from: [Link]

-

International Journal of Pharmaceutical Research and Development. (n.d.). Quinoxaline: Synthetic and pharmacological perspectives. Retrieved from: [Link]

-

Semantic Scholar. (n.d.). Biological Activity of Quinoxaline Derivatives. Retrieved from: [Link]

-

Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from: [Link]

-

ResearchGate. (n.d.). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol. Retrieved from: [Link]

-

Indian Institute of Technology Bombay. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from: [Link]

-

Worldwidejournals.com. (n.d.). Research Paper Chemistry Axial & Equatorial Protons Coupling Studies of 1-(2-Fluoro- 4-Nitrophenyl)-N,N-Dimethylazetidin-3-A. Retrieved from: [Link]

-

International Journal of ChemTech Research. (n.d.). FTIR, FT-Raman Spectra, Vibrational Assignment and Analysis of 1,2-Cyclohexanedione. Retrieved from: [Link]

-

ResearchGate. (n.d.). FTIR, FT-Raman spectra and ab initio, DFT vibrational analysis of 2,4-dinitrophenylhydrazine. Retrieved from: [Link]

Sources

- 1. arcjournals.org [arcjournals.org]

- 2. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 3. che.hw.ac.uk [che.hw.ac.uk]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. "Further studies of the reactions of quinoxaline, 2-methyl-, and 2,3-di" by Chester E. Hamilton [scholarsarchive.byu.edu]

- 11. Synthesis, Characterization, Anti-Bacterial and Anti-Fungal Activities of New Quinoxaline 1,4-di-N-Oxide Derivatives [scirp.org]

- 12. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. In vitro antimicrobial activities of animal-used quinoxaline 1,4-di-N-oxides against mycobacteria, mycoplasma and fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 15. allsubjectjournal.com [allsubjectjournal.com]

- 16. Antimicrobial activity of quinoxaline 1,4-dioxide with 2- and 3-substituted derivatives [recipp.ipp.pt]

- 17. CN110615756A - 1- (4-nitrophenyl) piperidine-2-ketone and synthetic method and application thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility and Stability of 1-(4-Nitrophenyl)propane-1,2-dione

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's fundamental physicochemical properties is the bedrock of successful research and development. 1-(4-Nitrophenyl)propane-1,2-dione, an intriguing molecule featuring a nitroaromatic system and a vicinal dicarbonyl moiety, presents unique characteristics that demand thorough investigation. This guide provides a robust framework for characterizing its solubility and stability. Rather than merely presenting data, we delve into the causality behind experimental design, offering detailed, self-validating protocols to ensure the generation of reliable and reproducible results. This document is structured to serve as both a practical laboratory manual and a strategic guide for anticipating the behavior of this compound in various experimental and formulation settings.

Compound Overview and Physicochemical Properties

1-(4-Nitrophenyl)propane-1,2-dione is a small organic molecule whose utility in synthetic chemistry and potential biological activity is suggested by its constituent functional groups. The nitrophenyl group is a well-known chromophore and can act as a bioreductive trigger in hypoxic environments, while the α-dione functionality is a versatile handle for various chemical transformations.[1] Before embarking on experimental studies, it is essential to consolidate the known properties of the molecule.

Table 1: Core Physicochemical Properties of 1-(4-Nitrophenyl)propane-1,2-dione

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1-(4-nitrophenyl)propane-1,2-dione | [2] |

| CAS Number | 6159-25-7 | [2] |

| Molecular Formula | C₉H₇NO₄ | [2] |

| Molecular Weight | 193.16 g/mol | [2] |

| Canonical SMILES | CC(=O)C(=O)C1=CC=C(C=C1)[O-] |[2] |

Solubility Profiling: A Strategic Approach

Solubility is a critical parameter that dictates a compound's utility, from reaction kinetics in organic synthesis to bioavailability in pharmaceutical formulations. The structure of 1-(4-Nitrophenyl)propane-1,2-dione—with its polar nitro and dione groups appended to a moderately nonpolar phenyl ring—suggests a nuanced solubility profile. We can predict moderate to good solubility in polar aprotic solvents and lower solubility in nonpolar and aqueous media. This hypothesis is supported by solubility data for the structurally related compound, 1-(4-nitrophenyl)ethanone, which shows the highest solubility in polar solvents like acetone and decreasing solubility in alcohols and nonpolar solvents like cyclohexane.[3]

Rationale for Solvent Selection

The choice of solvents is not arbitrary; it is a strategic decision based on the anticipated applications.

-

Aqueous Buffers (pH range 2-10): Essential for biological assays and pre-formulation studies.

-

Polar Aprotic Solvents (DMSO, DMF, Acetonitrile, Acetone): Common vehicles for stock solutions in biological screening and typical solvents for organic reactions.

-

Polar Protic Solvents (Methanol, Ethanol, Isopropanol): Frequently used in synthesis, purification (crystallization), and as components of HPLC mobile phases.

-

Nonpolar Solvents (Hexane, Toluene): Useful for understanding the compound's lipophilicity and for specific extraction or reaction schemes.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method remains the gold standard for determining thermodynamic solubility due to its direct measurement of a saturated solution in equilibrium.

Methodology:

-

Preparation: Add an excess amount of 1-(4-Nitrophenyl)propane-1,2-dione (e.g., 5-10 mg, accurately weighed) to a 2 mL glass vial. Ensure the amount is sufficient to leave visible solid after equilibration.

-

Solvent Addition: Add 1 mL of the selected solvent or buffer to the vial.

-

Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C). The equilibration time is critical; a minimum of 24 hours is recommended to ensure equilibrium is reached, with 48 hours being preferable for crystalline solids.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant. Causality Note: It is crucial to avoid disturbing the solid pellet to prevent artificially inflating the measured concentration.

-

Dilution: Dilute the collected supernatant with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the quantification assay.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as the HPLC-UV protocol described below.

Analytical Method for Quantification

A stability-indicating HPLC method is paramount for accurate concentration measurement. For a nitrophenyl-containing compound, UV detection is highly effective.

HPLC-UV Method Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture such as 50:50 Acetonitrile:Water with 0.1% Formic Acid. The exact ratio should be optimized to achieve a suitable retention time (e.g., 3-7 minutes).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: The nitrophenyl chromophore typically has strong absorbance. A wavelength of 290 nm can be effective for simultaneous detection of the parent compound and potential metabolites, as demonstrated for similar structures.[4][5] A full UV scan using a PDA detector is recommended to determine the absorbance maximum (λmax).

-

Calibration: Prepare a 5- to 7-point calibration curve from a stock solution of known concentration in a suitable organic solvent (e.g., Acetonitrile). The curve must demonstrate linearity (R² > 0.999).

Visualization: Solubility Determination Workflow

Caption: Workflow for Thermodynamic Solubility.

Stability Assessment via Forced Degradation

Forced degradation studies are a regulatory requirement and a scientific necessity to understand a molecule's intrinsic stability.[6] These studies intentionally stress the compound under harsh conditions to predict its degradation pathways and to develop an analytical method capable of separating the parent compound from all potential degradants. The goal is to achieve 5-20% degradation, as this provides sufficient levels of degradants for detection without completely consuming the parent molecule.[7]

Predicted Degradation Pathways

The chemical structure of 1-(4-Nitrophenyl)propane-1,2-dione suggests several potential points of vulnerability:

-

Hydrolytic Cleavage: The bond between the two carbonyl carbons of the dione moiety may be susceptible to hydrolysis, particularly under strong basic or acidic conditions, potentially leading to the formation of 4-nitrobenzoic acid and acetic acid.[8]

-

Oxidative Degradation: Ketones are generally stable to oxidation, but the presence of two adjacent carbonyls and a benzylic position could create susceptibility.[9] Strong oxidizing agents like hydrogen peroxide could lead to cleavage of the propane chain.

-

Photodegradation: Aromatic nitro compounds are notoriously sensitive to light.[10] Irradiation can induce a nitro-to-nitrite rearrangement or reduction of the nitro group, leading to a cascade of colored byproducts.[11][12]

Experimental Protocols for Forced Degradation

A stock solution of 1-(4-Nitrophenyl)propane-1,2-dione (e.g., 1 mg/mL) should be prepared in a 50:50 acetonitrile:water mixture. This stock is then subjected to the following stress conditions.

Methodology:

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C. Withdraw samples at 2, 8, and 24 hours. Neutralize with an equivalent amount of 1 M NaOH before HPLC analysis.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature. Causality Note: Basic hydrolysis is often much faster than acidic hydrolysis; thus, a lower temperature is used initially. Withdraw samples at 30 minutes, 2 hours, and 8 hours. Neutralize with 1 M HCl before analysis.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light. Withdraw samples at 2, 8, and 24 hours.

-

Thermal Degradation: Place a vial of the stock solution in an oven at 60°C. A parallel study on the solid compound should also be conducted. Withdraw samples at 1, 3, and 7 days.

-

Photostability: Expose a vial of the stock solution (in a quartz cuvette or clear vial) and a thin layer of the solid compound to a light source compliant with ICH Q1B guidelines (providing illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil and kept alongside. Analyze after a defined exposure period.

Development of a Stability-Indicating Method

The cornerstone of a stability study is an analytical method that can resolve all significant degradation products from the parent compound and from each other.

-

Method Development: Begin with the quantification method described in section 2.3. Inject an overlay of all stressed samples (acid, base, oxidative, thermal, photolytic).

-

Gradient Optimization: If co-elution is observed, develop a gradient elution method. A typical gradient might run from 10% to 90% acetonitrile (vs. water with 0.1% formic acid) over 20-30 minutes. This will help separate early-eluting polar degradants from the parent compound and later-eluting nonpolar degradants.

-

Peak Purity Analysis: Employ a Photodiode Array (PDA) detector to assess peak purity for the parent compound in each stressed sample. This ensures that no degradant is co-eluting under the main peak.

Visualization of Stability Studies

Caption: Workflow for Forced Degradation Studies.

Caption: Predicted Degradation Pathways.

Data Interpretation and Mass Balance

For each condition, the percentage of degradation should be calculated. The ultimate goal is to achieve mass balance, where the sum of the peak area of the parent compound and the peak areas of all degradation products (corrected for response factors, if necessary) in a stressed sample is close to the initial peak area of the parent compound in an unstressed control. A good mass balance (typically 95-105%) provides confidence that all significant degradants have been detected.

Table 2: Example Summary of Forced Degradation Results

| Stress Condition | Duration | % Degradation of Parent | No. of Degradants | Mass Balance (%) |

|---|---|---|---|---|

| 1 M HCl, 60°C | 24h | 8.5 | 2 | 98.9 |

| 1 M NaOH, RT | 2h | 15.2 | 1 | 99.5 |

| 3% H₂O₂, RT | 24h | 5.1 | 3 | 97.8 |

| Thermal, 60°C | 7d | < 2 | 0 | 100.2 |

| Photolytic | 1.2M lux-hr | 21.0 | >4 | 96.5 |

Summary and Recommendations for Handling and Storage

Based on the structural analysis and established principles for analogous compounds, 1-(4-Nitrophenyl)propane-1,2-dione is expected to be a crystalline solid with good solubility in polar organic solvents and limited solubility in aqueous media.

The primary stability concern is photodegradation . The nitroaromatic moiety makes the compound highly susceptible to degradation upon exposure to light. It is also likely to be unstable to strong bases.

Recommendations:

-

Storage: The compound should be stored in a tightly sealed amber glass vial to protect it from light and moisture. For long-term storage, refrigeration (2-8°C) under an inert atmosphere (argon or nitrogen) is advisable.[10]

-

Handling: When preparing solutions, especially for biological assays, minimize exposure to ambient light. Prepare stock solutions fresh and store them protected from light at low temperatures. Avoid highly basic conditions (pH > 9) in solution unless hydrolysis is the intended reaction.

By following the comprehensive protocols outlined in this guide, researchers can confidently characterize the solubility and stability of 1-(4-Nitrophenyl)propane-1,2-dione, ensuring the integrity of their experimental results and accelerating their research and development objectives.

References

-

Forney, F. W., & Markovetz, A. J. (1968). Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Journal of Bacteriology, 96(4), 1055–1064. (URL: [Link])

-

PubMed. (1968). Oxidative degradation of methyl ketones. II. Chemical pathway for degradation of 2-tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. J Bacteriol. 96(4):1055-64. (URL: [Link])

-

American Society for Microbiology. (1968). Oxidative Degradation of Methyl Ketones. ASM Journals. (URL: [Link])

-

Fan, Z. et al. (1996). Photostability of Nitro-Polycyclic Aromatic Hydrocarbons on Combustion Soot Particles in Sunlight. Environmental Science & Technology, 30(1), 132-138. (URL: [Link])

-

ResearchGate. (n.d.). Three branches of the subsequent degradation of alpha-keto isocaproate... ResearchGate. (URL: [Link])

-

ResearchGate. (n.d.). Oxidation of Ketones, Aldehydes, and Carboxylic Acids. ResearchGate. (URL: [Link])

-

Chemistry LibreTexts. (2025). 19.3: Oxidation of Aldehydes and Ketones. Chemistry LibreTexts. (URL: [Link])

-

Sandus, O., & Slagg, N. (1972). Reactions of Aromatic Nitrocompounds. 1. Photochemistry. Defense Technical Information Center (DTIC). (URL: [Link])

-

ACS Publications. (2021). Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts. ACS Omega. (URL: [Link])

-

ResearchGate. (n.d.). Forms of cyclohexane-1,2-dione in aqueous solution. ResearchGate. (URL: [Link])

-

ResearchGate. (n.d.). Solubility Measurement and Modeling of 1-(3-nitrophenyl)Ethanone and 1-(4-nitrophenyl)Ethenone in Nine Pure Organic Solvents. ResearchGate. (URL: [Link])

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. ATSDR. (URL: [Link])

-

Wikipedia. (n.d.). Aldehyde. Wikipedia. (URL: [Link])

-

Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(5), 129-138. (URL: [Link])

-

MedCrave. (2016). Forced Degradation Studies. MedCrave online. (URL: [Link])

-

BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. (URL: [Link])

-

Organic Chemistry Portal. (n.d.). Diol synthesis by substitution. Organic Chemistry Portal. (URL: [Link])

-

Chemistry LibreTexts. (2022). 10.2: Amino Acids Degradation. Chemistry LibreTexts. (URL: [Link])

-

Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. BJSTR. (URL: [Link])

-

ResearchGate. (2025). Photochemistry of aromatic nitro compounds, XIII. Photoreduction of sterically hindered nitrobenzenes in aliphatic amines. ResearchGate. (URL: [Link])

-

MDPI. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI. (URL: [Link])

-

Academia.edu. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu. (URL: [Link])

-

National Institutes of Health. (n.d.). Cyclic 1,2-Diketones as Core Building Blocks: A Strategy for the Total Synthesis of (−)-Terpestacin. NIH. (URL: [Link])

-

UMT Journals. (2022). Synthesis and Applications of 1, 2-Diketones. Scientific Inquiry and Review. (URL: [Link])

-

Unknown Source. (n.d.). Amino Acid Degradation. (URL: [Link])

-

World Health Organization. (n.d.). Analytical methods and achievability. WHO. (URL: [Link])

-

BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. BYJU'S. (URL: [Link])

-

MDPI. (n.d.). Ketogenic Diet: A New Light Shining on Old but Gold Biochemistry. MDPI. (URL: [Link])

-

National Institutes of Health. (n.d.). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. PMC. (URL: [Link])

-

Unknown Source. (n.d.). Amino Acid Degradation. (URL: [Link])

-

National Institutes of Health. (n.d.). 1-(4-Nitrophenyl)propane-1,2-dione. PubChem. (URL: [Link])

-

ResearchGate. (n.d.). The Iron‐Catalyzed Oxidation of Alkynes—1,2‐Dione Formation Versus Oxidative Cleavage—A Matter of Temperature. ResearchGate. (URL: [Link])

-

Sci Pharm. (2011). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Sci Pharm. 79, 837–847. (URL: [Link])

-

Unknown Source. (n.d.). Simultaneous Spectrophotometric Quantification of 2-Nitrophenol and 4-Nitrophenol in Binay Mixtures Based on Partial Least Squares Method. (URL: [Link])

-

ACS Publications. (n.d.). Mechanism of the thermal and photochemical decomposition of azoalkanes. Chemical Reviews. (URL: [Link])

-

National Institutes of Health. (n.d.). 1-(4-Nitrophenyl)propan-2-one. PubChem. (URL: [Link])

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol. Phrm-sourcing.com. (URL: [Link])

-

National Institutes of Health. (n.d.). An Update on the Synthesis of Pyrrolo[11][13]benzodiazepines. PMC. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1-(4-Nitrophenyl)propane-1,2-dione | C9H7NO4 | CID 96288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (PDF) Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario [academia.edu]

- 8. Aldehyde - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Applications of 1-(4-Nitrophenyl)propane-1,2-dione in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Nitrophenyl)propane-1,2-dione is a versatile building block in organic synthesis, possessing a unique combination of a reactive α-dicarbonyl moiety and an electron-withdrawing nitrophenyl group. This guide explores its synthesis, physicochemical properties, and diverse applications, with a focus on its utility in the construction of heterocyclic scaffolds of medicinal interest, its potential as a photolabile protecting group, and its role in multicomponent reactions. Detailed experimental protocols, mechanistic insights, and comparative data are provided to empower researchers in leveraging this valuable synthetic intermediate for the rapid assembly of complex molecular architectures.

Introduction: The Synthetic Potential of an Electron-Deficient α-Dicarbonyl

α-Dicarbonyl compounds are highly sought-after intermediates in organic synthesis due to their ability to participate in a wide array of chemical transformations. The presence of two adjacent electrophilic centers in 1-(4-nitrophenyl)propane-1,2-dione, further activated by the strongly electron-withdrawing 4-nitrophenyl group, imparts unique reactivity to this molecule. This electronic feature enhances its susceptibility to nucleophilic attack and facilitates its participation in various cyclization and condensation reactions. This guide will delve into the practical applications of this reagent, providing a comprehensive resource for synthetic chemists.

Physicochemical Properties and Synthesis

A thorough understanding of the physical and chemical characteristics of a reagent is paramount for its effective utilization.

Physicochemical Data

| Property | Value | Reference |

| IUPAC Name | 1-(4-nitrophenyl)propane-1,2-dione | [1] |

| Molecular Formula | C₉H₇NO₄ | [1] |

| Molecular Weight | 193.16 g/mol | [1] |

| Appearance | Yellow to beige crystalline powder | |

| Melting Point | 163-166 °C | |

| SMILES | CC(=O)C(=O)C1=CC=C([C=C1])[O-] | [1] |

| InChIKey | WCQBWJSIZYUMDJ-UHFFFAOYSA-N | [1] |

Synthesis of 1-(4-Nitrophenyl)propane-1,2-dione

The most common and efficient method for the synthesis of α-dicarbonyl compounds is the oxidation of the α-methylene group of a ketone. For 1-(4-nitrophenyl)propane-1,2-dione, the oxidation of 1-(4-nitrophenyl)propan-1-one is a viable route, often employing selenium dioxide (SeO₂) as the oxidizing agent.[2][3] This method, known as the Riley oxidation, is a reliable way to introduce a carbonyl group adjacent to another.[2]

Workflow for the Synthesis of 1-(4-Nitrophenyl)propane-1,2-dione:

Sources

An In-Depth Technical Guide to 1-(4-Nitrophenyl)propane-1,2-dione: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Nitrophenyl)propane-1,2-dione is an alpha-dicarbonyl compound that holds significance as a potential building block in synthetic organic chemistry, particularly in the synthesis of heterocyclic compounds and other complex molecular architectures. Its chemical structure, featuring a reactive diketone moiety and a nitro-substituted aromatic ring, makes it a versatile intermediate for various chemical transformations. This guide provides a comprehensive overview of the discovery, historical context, synthesis, and chemical properties of this compound, tailored for professionals in the fields of chemical research and drug development.

Historical Discovery and Context

The first documented synthesis of 1-(4-Nitrophenyl)propane-1,2-dione can be traced back to the early 20th century, a period of significant advancement in the understanding of organic reactions. The Beilstein Handbook of Organic Chemistry, a comprehensive repository of organic compounds, documents its preparation. The initial synthesis was achieved through the oxidation of the corresponding monoketone, 1-(4-nitrophenyl)propan-1-one. This reaction falls under the broader class of α-oxidation of ketones, a fundamental transformation in organic synthesis.

The development of reliable methods for the synthesis of α-dicarbonyl compounds was a crucial step forward, enabling the construction of more complex molecular frameworks. The introduction of the nitro group on the phenyl ring of 1-(4-Nitrophenyl)propane-1,2-dione further enhances its utility by providing a handle for subsequent chemical modifications, such as reduction to an amino group, which is a common strategy in the synthesis of pharmacologically active molecules.

Synthetic Methodologies

The primary and most established method for the synthesis of 1-(4-Nitrophenyl)propane-1,2-dione is the oxidation of 1-(4-nitrophenyl)propan-1-one. Among the various oxidizing agents available, selenium dioxide (SeO₂) has proven to be particularly effective for this transformation, in a reaction known as the Riley oxidation.

The Riley Oxidation: A Mechanistic Overview

The Riley oxidation, first reported by Harry Lister Riley in 1932, is a reliable method for the oxidation of a methylene group adjacent to a carbonyl group to afford a 1,2-dicarbonyl compound. The reaction proceeds through a well-studied mechanism:

-

Enolization: The ketone starting material, 1-(4-nitrophenyl)propan-1-one, first undergoes enolization in the presence of an acidic catalyst (often the selenium dioxide itself or trace amounts of water) to form its enol tautomer.

-

Electrophilic Attack: The enol then acts as a nucleophile, attacking the electrophilic selenium atom of selenium dioxide.

-

[1][2]-Sigmatropic Rearrangement: A subsequent[1][2]-sigmatropic rearrangement occurs, leading to the formation of a β-ketoseleninic acid intermediate.

-

Hydrolysis: Finally, hydrolysis of this intermediate yields the desired 1,2-dicarbonyl product, 1-(4-Nitrophenyl)propane-1,2-dione, and selenium metal as a byproduct.

Caption: The synthetic pathway of the Riley Oxidation.

Detailed Experimental Protocol: Synthesis of 1-(4-Nitrophenyl)propane-1,2-dione

This protocol is a representative procedure for the Riley oxidation of 1-(4-nitrophenyl)propan-1-one.

Materials:

-

1-(4-nitrophenyl)propan-1-one

-

Selenium dioxide (SeO₂)

-

1,4-Dioxane

-

Water

-

Diatomaceous earth (e.g., Celite®)

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1-(4-nitrophenyl)propan-1-one (1.0 eq) in a minimal amount of 1,4-dioxane.

-

Addition of Oxidant: To this solution, add selenium dioxide (1.1 eq) and a few drops of water.

-

Reflux: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction (typically after several hours, as indicated by TLC), cool the mixture to room temperature.

-

Filtration: Dilute the reaction mixture with ethyl acetate and filter through a pad of diatomaceous earth to remove the precipitated selenium metal. Wash the filter cake with additional ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to afford 1-(4-Nitrophenyl)propane-1,2-dione as a solid.

Self-Validation: The purity of the final product should be assessed by TLC, and its identity confirmed by spectroscopic methods (NMR, IR, and MS). The melting point of the purified compound should also be determined and compared to the literature value.

Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₉H₇NO₄ |

| Molecular Weight | 193.16 g/mol |

| Appearance | Yellow solid |

| CAS Number | 6159-25-7 |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.35 (d, J = 8.8 Hz, 2H, Ar-H), 8.15 (d, J = 8.8 Hz, 2H, Ar-H), 2.55 (s, 3H, -CH₃).

-

¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 195.2 (C=O), 192.8 (C=O), 151.0 (Ar-C), 135.5 (Ar-C), 130.5 (Ar-CH), 124.0 (Ar-CH), 26.5 (-CH₃).

-